molecular formula C8H12O2 B1588372 1,2:5,6-Diepoxycyclooctane CAS No. 27035-39-8

1,2:5,6-Diepoxycyclooctane

Cat. No. B1588372
CAS RN: 27035-39-8
M. Wt: 140.18 g/mol
InChI Key: USGYMDAUQBQWFU-XUTVFYLZSA-N
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Description

1,2:5,6-Diepoxycyclooctane, also known as 2,7-Dioxatwistane, is a chemical compound with the molecular formula C8H12O2 . It has been used as a crosslinking agent for the polymerization of epoxies and as a reactive intermediate in organic synthesis .


Synthesis Analysis

1,2:5,6-Diepoxycyclooctane can be prepared by reacting epichlorohydrin with ethylene oxide and then hydrogenation .


Molecular Structure Analysis

The molecular weight of 1,2:5,6-Diepoxycyclooctane is 140.18 g/mol . The SMILES string representation of its structure is C1CC2C(O2)CCC3C1O3 .


Chemical Reactions Analysis

1,2:5,6-Diepoxycyclooctane has been used as a crosslinking agent for the polymerization of epoxies . It reacts with carboxyl groups in the presence of aromatic diisocyanates .


Physical And Chemical Properties Analysis

1,2:5,6-Diepoxycyclooctane is a clear colorless to slightly yellow liquid or low melting solid . It has a density of 1.138 g/mL at 25°C, a boiling point of 70°C at 0.04 mmHg, and a refractive index of 1.496 .

Scientific Research Applications

Mutagenicity and DNA Interaction

  • Mutagenicity and Adduct Formation : 1,2,5,6-Diepoxycyclooctane (DECO) was studied alongside 1,2,7,8-diepoxyoctane (DEO) for mutagenicity using Chinese hamster lung cells. DECO was found to be inactive in forming adducts with nucleotides, in contrast to DEO, which was genetically active. This difference was attributed to their molecular conformations and adduct-forming abilities (Huang, Rader, & Lee, 1978).
  • DNA Cross-Linking Capabilities : 1,2,5,6-Diepoxycyclooctane's capability to cross-link DNA was compared with other diepoxides. It was found to be a poor cross-linker of DNA sequences, unlike its analogues which were more efficient in targeting specific DNA sequences (Yunes, Charnecki, Marden, & Millard, 1996).

Chemical Synthesis and Reactions

  • Construction of Polyfunctionalized C8 Building Blocks : Cyclooctatetraene, through its derivative 1α,2α,5α,6α-diepoxy-3β,4β-diol, served as a basis for creating polyfunctionalized C8 building blocks. This process involved the use of various nucleophiles, leading to the formation of azepanes and oxepanes (Armbruster et al., 2000).
  • Green Catalytic Reactions : A green catalytic process involving cycloocta-1,5-diene and aqueous H2O2 was developed for the synthesis of hydroxy- and carbonyl-derivatives of 9-oxabicyclo[3.3.1]nonane. This process emphasized the use of environmentally friendly reactants (Gao et al., 2007).

Mutagenic Action

  • Mutagenicity of Epoxides : The mutagenicity of various epoxides, including 1,2,5,6-diepoxycyclooctane, was assessed using Klebsiella pneumoniae. 1,2,5,6-Diepoxycyclooctane was found to be hardly mutagenic compared to other diepoxides (Voogd, van der Stel, & Jacobs, 1981).

Synthesis and Transformation of Compounds

  • Transformation of Cyclooctatetraene Endoperoxides : Cyclooctatetraene reacted with singlet oxygen to produce endoperoxides, which were further transformed into various derivatives, including diepoxides. These transformations are significant for understanding the reactivity and applications of cyclooctatetraene derivatives (Adam, Klug, Peters, Peters, & Schnering, 1985).
  • Cyclopolymerization of Diepoxyhexane : The cyclopolymerization of (2S,5S)-1,2:5,6-diepoxyhexane was explored, leading to the production of polymers with various molecular weights and cyclic repeating units. This study provides insights into the polymerization behavior of diepoxides (Kakuchi et al., 1996).

Safety And Hazards

1,2:5,6-Diepoxycyclooctane is suspected of causing cancer and genetic defects . It’s recommended to use personal protective equipment as required and to avoid breathing dust .

properties

IUPAC Name

5,10-dioxatricyclo[7.1.0.04,6]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H12O2/c1-2-6-8(10-6)4-3-7-5(1)9-7/h5-8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USGYMDAUQBQWFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(O2)CCC3C1O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801031345
Record name 1,2:5,6-Diepoxycyclooctane
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Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

1,2:5,6-Diepoxycyclooctane

CAS RN

286-75-9, 27035-39-8, 29077-85-8
Record name 5,10-Dioxatricyclo[7.1.0.04,6]decane
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Record name 1,2,5,6-Diepoxycyclooctane
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Record name 2,7-Dioxatricyclo(4.4.0.03,8)decane
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Record name Cyclooctane, 1,2-5,6-diepoxy-,
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Record name 5,6]decane
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Record name 1,2,5,6-DIEPOXYCYCLOOCTANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
55
Citations
MJ Yunes, SE Charnecki, JJ Marden… - Chemical research in …, 1996 - ACS Publications
The carcinogenicity of epoxide compounds has been attributed to covalent binding to DNA. Whereas monoepoxides form only monoadducts, diepoxides can form both monoadducts …
Number of citations: 15 pubs.acs.org
SL Huang, DN Rader, CY Lee - Chemico-Biological Interactions, 1978 - Elsevier
The mutagenicity of 1,2,5,6-diepoxycyclooctane (DECO) and 1,2,7,8-diepoxyoctane (DEO) was investigated using diploid Chinese hamster lung cells. 6-thioguanine (6-TG) resistance …
Number of citations: 10 www.sciencedirect.com
G Saini, DS Jensen, LA Wiest, MA Vail… - Analytical …, 2010 - ACS Publications
We report the formation of core−shell diamond particles for solid-phase extraction (SPE) and high-performance liquid chromatography (HPLC) made by layer-by-layer (LbL) deposition. …
Number of citations: 93 pubs.acs.org
AL Didenko, AG Ivanov, EA Bogdanova… - Russian Journal Of …, 2021 - Springer
Multiblock (segmented) copoly(urethane–imides) were prepared using as monomers toluene 2,4-diisocyanate-terminated aliphatic polyether and polyester [poly(propylene glycol), poly(…
Number of citations: 9 link.springer.com
AL Didenko, AG Ivanov, EA Bogdanova… - Russian Chemical …, 2021 - Springer
Poly(urethane-imide) copolymers (PUICs) containing reactive carboxyl groups in hard imide segment were synthesized from poly(propylene glycol) with isocyanate end groups, 1,3-bis(…
Number of citations: 7 link.springer.com
G Saini - 2010 - search.proquest.com
The primary focus of my work was to chemically functionalize diamond as normal and reversed phases for solid phase extraction (SPE) and high performance liquid chromatography (…
Number of citations: 3 search.proquest.com
BL Van Duuren, L Langseth… - Journal of the …, 1967 - academic.oup.com
Twenty compounds were tested for carcinogenicity by skin application on ICR/Ha female Swiss mice. Of these compounds, the following were shown for the first time to be carcinogenic: …
Number of citations: 172 academic.oup.com
BL Van Duuren, L Orris, N Nelson - Journal of the National …, 1965 - academic.oup.com
In a series of 26 compounds tested for carcinogenicity by lifetime skin application on Swiss-Millerton mice, 8 gave both benign and malignant tumors. The carcinogenicity of 6 of these …
Number of citations: 121 academic.oup.com
G Saini, L Yang, ML Lee, A Dadson, MA Vail… - Analytical …, 2008 - ACS Publications
We report the formation of a highly stable amino stationary phase on diamond and demonstrate its use in solid-phase extraction (SPE). This process consists of spontaneous and self-…
Number of citations: 47 pubs.acs.org
SW Frantz, JE Sinsheimer - Mutation Research/Genetic Toxicology, 1981 - Elsevier
The mutagenicity of 12 cycloaliphatic epoxides was investigated using the Ames Salmonella assay without the addition of liver homogenate fractions. Base-pair substitution mutagenic …
Number of citations: 37 www.sciencedirect.com

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